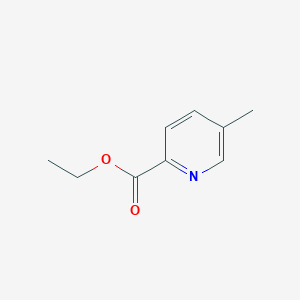

Ethyl 5-methylpicolinate

Description

Ethyl 5-methylpicolinate (CAS 55876-82-9) is a pyridine derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. It is characterized by a methyl group at the 5-position of the pyridine ring and an ethyl ester moiety at the 2-position. This compound is widely utilized as a high-purity pharmaceutical intermediate (≥99% purity) due to its structural versatility in drug synthesis . Its stability under standard storage conditions (cool, dry environments) and low impurity profile (≤0.3%) make it a preferred choice in medicinal chemistry .

Properties

IUPAC Name |

ethyl 5-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9(11)8-5-4-7(2)6-10-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURWMBHAPRCRJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482097 | |

| Record name | Ethyl 5-methylpicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55876-82-9 | |

| Record name | Ethyl 5-methylpicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-methylpyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-methylpicolinate can be synthesized through various methods. One common synthetic route involves the esterification of 5-methylpicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methylpicolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-methylpicolinic acid, while reduction can produce 5-methylpicolinyl alcohol .

Scientific Research Applications

Ethyl 5-methylpicolinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: this compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 5-methylpicolinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-methylpicolinate belongs to a family of picolinate esters with variations in substituents and ester groups. Below is a comparative analysis of its physicochemical properties, reactivity, and applications relative to analogous compounds.

Substituent and Ester Group Variations

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Ester Group Impact : The ethyl group in this compound offers a balance between lipophilicity and steric bulk compared to smaller (methyl) or larger (isopropyl) ester groups. For instance, Isopropyl 5-methylpicolinate exhibits a lower purity (97.42%) and distinct NMR shifts (δ 1.38 ppm for isopropyl protons) due to increased steric hindrance .

- Substituent Effects: Introducing electron-withdrawing groups (e.g., 5-cyano in Ethyl 5-cyanopicolinate) enhances electrophilic reactivity but introduces safety hazards (e.g., acute oral toxicity, H302) . Conversely, bulky substituents like the dichlorophenyl group in Ethyl 5-(2,6-dichlorophenyl)-6-methoxypicolinate significantly increase molecular weight (326.17 g/mol) and likely alter bioavailability .

Biological Activity

Ethyl 5-methylpicolinate (EMP), a derivative of picolinic acid, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant research findings and data.

Overview

This compound is characterized by the presence of both an ethyl ester group and a methyl group on the pyridine ring, which contributes to its unique chemical reactivity and biological properties. It is synthesized through various methods, often involving the reaction of picolinic acid derivatives with alcohols under acidic conditions.

The biological activity of EMP is primarily attributed to its interaction with various molecular targets. Similar compounds have been shown to modulate:

- Voltage-gated ion channels

- Gamma-aminobutyric acid (GABA)-mediated neurotransmission

- Glutamate-mediated excitatory neurotransmission

These interactions suggest that EMP may influence neuronal activity and cellular metabolism, potentially leading to neuroprotective effects or modulation of inflammatory responses.

Pharmacokinetics

Research indicates that EMP exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB). This property enhances its potential as a neuroactive compound. The pharmacokinetic profile suggests that EMP could achieve effective concentrations in central nervous system (CNS) tissues following oral administration.

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of EMP against various pathogens. It has been particularly noted for its effectiveness against ESKAPE pathogens, which are notorious for their antibiotic resistance. The mechanism may involve interference with bacterial fatty acid biosynthesis pathways, specifically inhibiting enzymes critical for bacterial survival.

Anti-inflammatory Effects

EMP's structural similarity to other anti-inflammatory agents suggests it may possess similar properties. Research has indicated that compounds within this class can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that EMP exhibited significant inhibitory effects on the growth of antibiotic-resistant bacteria, suggesting its potential as a lead compound in developing new antibacterial agents.

- Neuroprotective Effects : In vitro studies have shown that EMP can enhance GABAergic transmission, which may contribute to its neuroprotective effects in models of neurodegeneration.

- Enzyme Inhibition : Research indicates that EMP can inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications in metabolic disorders.

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl Picolinate | Lacks methyl group at 5-position | Different pharmacological profile |

| Methyl Picolinate | Contains a methyl ester group | Varies in reactivity and applications |

| 5-Methylpicolinic Acid | Carboxylic acid form | Distinct chemical behavior and uses |

| Ethyl 6-Bromo-5-Methylpicolinate | Brominated variant | Notable enzyme inhibition properties |

This table illustrates the uniqueness of EMP relative to structurally similar compounds, emphasizing its specific biological activities.

Q & A

Q. How can computational chemistry (e.g., DFT, molecular docking) enhance understanding of this compound’s reactivity or target interactions?

- Methodological Answer: Perform density functional theory (DFT) calculations to map electron density and reactive sites. For docking, use AutoDock Vina with flexible ligand/rigid receptor protocols. Validate predictions with mutagenesis studies or crystallographic data .

Tables for Key Methodological Comparisons

| Parameter | Basic Research Focus | Advanced Research Focus |

|---|---|---|

| Synthesis Optimization | DoE, RSM | Mechanistic KIE studies |

| Bioactivity Analysis | IC50 determination | SPR/ITC binding kinetics |

| Data Analysis | Descriptive statistics | Bayesian hierarchical models |

| Ethical Compliance | Basic QC protocols | ARRIVE 2.0 guidelines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.